2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid
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Overview
Description
2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid is a complex organic compound that features a pyridine ring substituted with a 4-chlorophenyl group and a difluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar amino group and aromatic ring structure.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
2-Amino-3-(5-(4-chlorophenyl)pyridin-2-yl)-3,3-difluoropropanoic acid is unique due to the presence of both a difluoropropanoic acid moiety and a 4-chlorophenyl group
Properties
Molecular Formula |
C14H11ClF2N2O2 |
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Molecular Weight |
312.70 g/mol |
IUPAC Name |
2-amino-3-[5-(4-chlorophenyl)pyridin-2-yl]-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-10-4-1-8(2-5-10)9-3-6-11(19-7-9)14(16,17)12(18)13(20)21/h1-7,12H,18H2,(H,20,21) |
InChI Key |
CYUULSZHMNXSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(C(C(=O)O)N)(F)F)Cl |
Origin of Product |
United States |
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